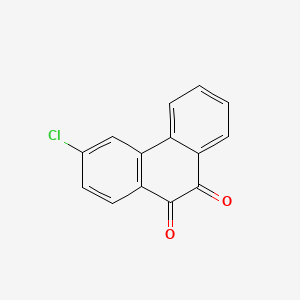
3-Chlorophenanthrene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenanthrene-9,10-dione is a useful research compound. Its molecular formula is C14H7ClO2 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
3-Chlorophenanthrene-9,10-dione serves as an important intermediate in organic synthesis. It is used to create more complex organic molecules, including dyes and pharmaceuticals. Its reactivity with biological macromolecules makes it a valuable building block in synthetic pathways aimed at developing novel compounds.
Research indicates that compounds related to this compound exhibit various biological activities. Quinones are known for their potential as:
- Antimicrobial Agents : Some derivatives of phenanthrene-based compounds have shown activity against bacterial strains.
- Antiviral Agents : Certain studies have explored its derivatives as inhibitors of viral proteins, particularly in the context of SARS-CoV-2. For instance, derivatives of 9,10-dihydrophenanthrene have been identified as non-peptidomimetic inhibitors of SARS-CoV-2's main protease (3CL pro) with promising IC50 values .
Case Studies and Research Findings
-
SARS-CoV-2 Inhibition : A study reported that specific derivatives of phenanthrene exhibited potent inhibition against SARS-CoV-2's 3CL pro enzyme. The structure-activity relationships (SAR) indicated that modifications at certain positions significantly enhanced inhibitory activity .
Compound IC50 Value (μM) Mechanism C1 1.55 ± 0.21 Mixed inhibition C2 1.81 ± 0.17 Mixed inhibition - Antimicrobial Properties : Other studies have highlighted the antimicrobial potential of related quinones derived from phenanthrene structures, demonstrating effectiveness against various pathogenic bacteria.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-Chlorophenanthrene-9,10-dione in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation exposure .
- First Aid Measures: For skin contact, wash thoroughly with soap and water; for eye exposure, rinse cautiously for several minutes and seek medical attention if irritation persists .
- Storage: Store in a cool, dry place away from incompatible materials (strong acids/bases, oxidizing agents) .
Q. What synthetic routes are available for this compound, and what are their efficiencies?
- Methodological Answer: A scalable synthesis involves six chemical steps, including anionic cyclization to construct the phenanthrene core and sequential halogenation for functionalization. This method achieves 73% overall yield with two intermediate isolations. Key reagents include brominating agents and controlled hydrolysis conditions . Example Workflow:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Base catalyst | 85 |
| 2 | Halogenation | Br₂, Cl₂ | 90 |
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer:
- X-ray Crystallography: Resolves molecular packing and hydrogen-bonding interactions, as demonstrated for related phenanthrene-dione derivatives .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms purity.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 284.26 g/mol for C₁₄H₇ClO₂).
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer:
- Molecular Docking: Simulate binding to DNA or enzymes (e.g., topoisomerases) to predict intercalation or inhibition. Use software like AutoDock Vina .
- Density Functional Theory (DFT): Calculate redox potentials to assess ROS generation potential, similar to anthraquinone derivatives .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., lipophilicity, membrane permeability).
Q. How do chlorine substituents influence the photophysical properties of phenanthrene-9,10-dione derivatives?
- Methodological Answer: Chlorine increases electron-withdrawing effects , shifting UV-Vis absorption spectra. Compare with non-chlorinated analogs:
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer:
- Cross-Species Extrapolation: Use toxicity data from structurally similar PAHs (e.g., 2-methylanthracene-9,10-dione) as provisional benchmarks .
- In Silico Toxicity Prediction: Apply QSAR models (e.g., TEST by EPA) to estimate acute/chronic toxicity endpoints .
- Controlled Bioassays: Conduct in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .
Q. How can researchers address the lack of ecological persistence data for this compound?
- Methodological Answer:
- Soil Column Studies: Measure mobility using HPLC to track leaching potential under varying pH conditions .
- Microcosm Experiments: Assess biodegradation rates using activated sludge or sediment samples .
- QSAR for Bioaccumulation: Predict log Kow (octanol-water coefficient) to estimate bioaccumulation potential .
Q. Methodological Considerations Table
| Research Aspect | Key Technique | Reference Example |
|---|---|---|
| Synthesis | Anionic Cyclization | |
| Toxicity | QSAR Modeling | |
| Photochemistry | DFT Calculations | |
| Environmental | Microcosm Assays |
Properties
Molecular Formula |
C14H7ClO2 |
|---|---|
Molecular Weight |
242.65 g/mol |
IUPAC Name |
3-chlorophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(16)14(11)17/h1-7H |
InChI Key |
LCTGTYWQCIPXLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













